[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate is a compound known for its significant role in various scientific fields, including chemistry, biology, and medicine. It is recognized for its unique properties and versatility, making it a subject of extensive research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate involves several steps, starting with the selection of appropriate precursors. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application of this compound, but they generally involve a series of chemical reactions such as condensation, reduction, and cyclization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. Methods such as continuous flow reactors and automated synthesis platforms are employed to produce large quantities of this compound. These methods are designed to optimize reaction conditions, minimize waste, and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reagents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, pressures, and solvent systems.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent and intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in developing new chemical reactions and materials.
Biology: this compound is studied for its biological activity and potential therapeutic applications. It is used in research on cellular processes, enzyme interactions, and metabolic pathways.
Medicine: In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for diseases.
Industry: this compound is used in various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in many industrial processes.
Mechanism of Action
The mechanism of action of [1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in therapeutic applications, this compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Properties
Molecular Formula |
C46H87N3O13P2S |
---|---|
Molecular Weight |
984.2 g/mol |
IUPAC Name |
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecylsulfanylpropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C46H87N3O13P2S/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-65-38-39(60-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)36-58-63(54,55)62-64(56,57)59-37-40-43(51)44(52)45(61-40)49-34-33-41(47)48-46(49)53/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53)/t39?,40-,43-,44+,45-/m1/s1 |
InChI Key |
JJULHOZRTCDZOH-JGJFOBQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
1-beta-arabinofuranosylcytosine 5'-diphosphate-1-octadecyl-2-O-palmitoyl-1-thioglycerol A-CDP-OPTG ara-CDP-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol ara-CDP-1-S-octadecyl-2-O-palmitoyl-1-thioglycerol, diammonia salt ara-CDP-PTBA Cytoros |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.